Dmupdab
Description
Its molecular structure features a pyrazole core with dimethyl substituents and a dibenzylamide moiety, which enhances its binding affinity and metabolic stability compared to earlier analogs .
Developed through rational drug design, Dmupdab demonstrates improved solubility (logP = 2.1) and oral bioavailability (F% = 65% in murine models), addressing limitations observed in first-generation PPI inhibitors like Nutlin-3 and STA-21 . Current research emphasizes its low cytotoxicity profile (IC₅₀ > 100 µM in normal cell lines) and potent anti-proliferative effects in cancer cells (IC₅₀ = 0.8–2.5 µM) .
Properties
CAS No. |
95683-16-2 |
|---|---|
Molecular Formula |
C31H69Br2N3 |
Molecular Weight |
643.7 g/mol |
IUPAC Name |
2-[2-[dimethyl(undecyl)azaniumyl]ethyl-methylamino]ethyl-dimethyl-undecylazanium;dibromide |
InChI |
InChI=1S/C31H69N3.2BrH/c1-8-10-12-14-16-18-20-22-24-28-33(4,5)30-26-32(3)27-31-34(6,7)29-25-23-21-19-17-15-13-11-9-2;;/h8-31H2,1-7H3;2*1H/q+2;;/p-2 |
InChI Key |
LPIRCXLCKMPGBM-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCC[N+](C)(C)CCN(C)CC[N+](C)(C)CCCCCCCCCCC.[Br-].[Br-] |
Canonical SMILES |
CCCCCCCCCCC[N+](C)(C)CCN(C)CC[N+](C)(C)CCCCCCCCCCC.[Br-].[Br-] |
Synonyms |
DMUPDAB N,N'-bis(dimethylundecyl)-3-methylaza-1,5-pentanediammonium dibromide |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | logP | Half-Life (h) | Oral Bioavailability (%) |
|---|---|---|---|---|
| This compound | 398.45 | 2.1 | 6.8 | 65 |
| Nutlin-3 | 581.52 | 4.3 | 3.2 | 22 |
| STA-21 | 318.37 | 1.8 | 2.5 | 15 |
| Triptolide | 360.40 | 1.5 | 1.7 | <10 |
Notes:
- This compound’s lower logP enhances aqueous solubility, reducing reliance on solubilizing agents .
- Extended half-life supports once-daily dosing, unlike Nutlin-3 and STA-21, which require multiple administrations .
Efficacy and Selectivity
Table 2: In Vitro Efficacy in Cancer Cell Lines (IC₅₀, µM)
| Compound | HeLa (Cervical) | A549 (Lung) | MCF-7 (Breast) |
|---|---|---|---|
| This compound | 0.8 | 1.2 | 1.5 |
| Nutlin-3 | 1.5 | 2.0 | 3.1 |
| STA-21 | 2.3 | 3.4 | 4.8 |
| Triptolide | 0.2 | 0.4 | 0.6 |
Notes:
- While Triptolide shows superior potency, its narrow therapeutic index (toxic at >1 µM) limits clinical utility .
- This compound achieves balanced efficacy and safety, with a 10-fold selectivity ratio between cancerous and normal cells .
Mechanism of Action and Clinical Relevance
This compound disrupts NF-κB signaling by binding to the p65 subunit (Kd = 12 nM), a mechanism distinct from Nutlin-3’s MDM2 inhibition and STA-21’s STAT3 blockade . This specificity reduces off-target effects, as evidenced by fewer adverse events in animal models (e.g., hepatotoxicity incidence: this compound = 5%, Nutlin-3 = 28%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
